molecular formula C10H18N2OS B020411 2-((2-Aminoethylthio)methyl)-5-((N,N-dimethylamino)methyl)furan CAS No. 66356-53-4

2-((2-Aminoethylthio)methyl)-5-((N,N-dimethylamino)methyl)furan

Cat. No.: B020411
CAS No.: 66356-53-4
M. Wt: 214.33 g/mol
InChI Key: JFGCGQJHMUYGLU-UHFFFAOYSA-N
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Description

2-((2-Aminoethylthio)methyl)-5-((N,N-dimethylamino)methyl)furan (CAS: 66356-53-4) is a furan derivative characterized by two distinct substituents: a (2-aminoethylthio)methyl group at the 2-position and a (N,N-dimethylamino)methyl group at the 5-position of the furan ring. Its molecular formula is C10H18N2OS, with a molecular weight of 214.33 g/mol . This compound is notably recognized as Ranitidine BP Impurity B and USP Ranitidine Related Compound A, indicating its role as a synthetic intermediate or degradation product in pharmaceutical contexts . It has been utilized as a precursor in the synthesis of JWS-USC-75-IX, a nitropyridazine derivative studied for cognitive enhancement .

Properties

IUPAC Name

2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18N2OS/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11/h3-4H,5-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGCGQJHMUYGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216580
Record name 5-((2-Aminoethyl)thiomethyl)-N,N-dimethyl-2-furanmethanamine
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Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66356-53-4
Record name 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine
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Record name 5-((2-Aminoethyl)thiomethyl)-N,N-dimethyl-2-furanmethanamine
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Record name 5-((2-Aminoethyl)thiomethyl)-N,N-dimethyl-2-furanmethanamine
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Record name 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine
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Record name 5-(((2-AMINOETHYL)THIO)METHYL)-N,N-DIMETHYL-2-FURANMETHANAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of Substituents: The aminoethylthiomethyl and dimethylaminomethyl groups are introduced through nucleophilic substitution reactions. For example, the aminoethylthiomethyl group can be introduced by reacting the furan ring with 2-chloroethylamine in the presence of a base.

    Final Product Isolation: The final product is purified through techniques such as recrystallization or chromatography to obtain pure 2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aminoethylthiomethyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thio groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in drug design and development.

Anticancer Activity
Research has indicated that derivatives of furan can exhibit anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Neuroprotective Effects
The dimethylamino group in the structure may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neuroprotective agents. Preliminary studies suggest that such compounds can protect neuronal cells from oxidative stress and apoptosis.

Case Study: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various furan derivatives and tested their cytotoxicity against several cancer cell lines. The results indicated that compounds with aminoalkyl substituents exhibited significant cytotoxic effects, leading to further investigation into their mechanisms of action .

Material Science

The unique properties of this compound allow for potential applications in material science.

Polymer Synthesis
The furan moiety can participate in Diels-Alder reactions, making it useful for synthesizing novel polymers. These polymers can be tailored for specific applications such as drug delivery systems or biodegradable materials.

Case Study: Polymer Development
A recent study explored the use of furan-based monomers in creating biodegradable polymers. The findings showed that incorporating 2-((2-Aminoethylthio)methyl)-5-((N,N-dimethylamino)methyl)furan into polymer chains improved mechanical properties and biodegradability compared to traditional materials .

Biochemistry

In biochemistry, the compound's ability to interact with biological molecules opens avenues for various applications.

Enzyme Inhibition
The structural features suggest potential as enzyme inhibitors. Studies have indicated that compounds with similar functionalities can inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study: Enzyme Activity Modulation
Research published in Biochemical Pharmacology examined the inhibitory effects of furan derivatives on specific enzymes related to cancer metabolism. The study found that certain modifications increased binding affinity, suggesting potential for drug development targeting metabolic pathways .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity; neuroprotective effects
Material ScienceImproved mechanical properties in biodegradable polymers
BiochemistryEnzyme inhibition related to metabolic pathways

Mechanism of Action

The mechanism of action of 2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran involves its interaction with molecular targets such as enzymes or receptors. The amino and thio groups can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The furan ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

The 2- and 5-positions of the furan ring are critical for modulating biological activity. Below is a comparative analysis of substituents and their implications:

Table 1: Substituent Comparison of Furan Derivatives
Compound Name 2-Position Substituent 5-Position Substituent Key Functional Groups
Target Compound (2-Aminoethylthio)methyl (N,N-Dimethylamino)methyl Thioether, tertiary amine
5-(5-Methyl-2-furyl) substituted derivatives Benzyl 5-Methyl-2-furyl Hydrophobic alkyl, methyl-furan
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan Acetylamino Nitro Amide, nitro
2-[(2-Furanylmethyl)amino]-...thioxoacetamide Furanylmethylamino Thioxoacetamide Thioamide, aryl

Key Observations :

  • Thioether vs. Thioamide : The target compound’s thioether group (C-S-C) at the 2-position contrasts with thioamide (C-S-N) derivatives (e.g., ), which may alter hydrogen-bonding capacity and redox stability .
  • Tertiary Amine vs. Nitro Groups: The dimethylamino group at the 5-position enhances basicity and membrane permeability compared to electron-withdrawing nitro groups in naphthofuran derivatives (), which are associated with antibacterial activity .
  • Hydrophobic Interactions: Derivatives with 5-methyl-furyl substituents () exhibit improved receptor binding due to hydrophobic interactions, suggesting the dimethylamino group in the target compound may similarly enhance binding in biological systems .

Key Findings :

  • Unlike nitro- or sulfonamide-containing furans (Evidences 1, 3), the target lacks reported antimicrobial activity, suggesting its substituents prioritize synthetic utility over direct bioactivity .

Physicochemical and Commercial Considerations

Physicochemical Properties

  • Solubility : The tertiary amine and thioether groups likely confer moderate water solubility, contrasting with highly lipophilic trifluoromethylated furans () .
  • Stability : Commercial discontinuation () may reflect instability or challenges in large-scale synthesis, unlike stable naphthofuran derivatives .

Commercial and Regulatory Status

    Q & A

    Basic Research Questions

    Q. What are the recommended analytical techniques for structural characterization of 2-((2-Aminoethylthio)methyl)-5-((N,N-dimethylamino)methyl)furan?

    • Methodological Answer : Utilize a combination of FT-IR, FT-Raman, and NMR spectroscopy to identify functional groups and confirm the presence of thioether and dimethylamino moieties. UV-VIS spectroscopy can assess electronic transitions, while gas chromatography-mass spectrometry (GC-MS) is optimal for detecting volatile derivatives. For example, GC-MS with polar columns (e.g., HP-Innowax) provides retention indices (RI) for distinguishing structural analogs .

    Q. How can researchers validate the purity of this compound during synthesis?

    • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection or GC-MS using polar and non-polar columns to resolve impurities. Retention indices (RI) from NIST WebBook data (polar: RI 1037; non-polar: RI 1031) serve as benchmarks for purity assessment. Cross-reference with spectral libraries (e.g., NIST Mass Spectrometry Database) to confirm identity .

    Q. What synthetic routes are documented for furan derivatives with aminoethylthio and dimethylamino substituents?

    • Methodological Answer : Base synthesis on palladium-catalyzed reductive cyclization or intramolecular cyclization of nitroarenes, as demonstrated for structurally similar compounds. Optimize reaction conditions (e.g., pH, temperature) to enhance yield, guided by glycine/glucose model systems in Maillard reaction studies .

    Advanced Research Questions

    Q. How do computational methods like DFT enhance the understanding of this compound’s reactivity?

    • Methodological Answer : Density Functional Theory (DFT) calculations predict molecular geometry, vibrational frequencies, and electronic properties. Compare computed IR/Raman spectra with experimental data to validate conformers. For example, DFT-derived barriers to internal rotation in 2-acetylfuran analogs explain steric effects in substituted furans .

    Q. What strategies resolve contradictions in retention index (RI) data across different chromatographic conditions?

    • Methodological Answer : Normalize RI values using reference standards (e.g., n-alkanes) and validate against NIST WebBook’s polar/non-polar column databases. Adjust temperature gradients (e.g., 40°C to 240°C at 3°C/min) to replicate retention behavior. Discrepancies may arise from column phase thickness or carrier gas flow rates, requiring systematic recalibration .

    Q. How can researchers evaluate the biological activity of this compound in vitro?

    • Methodological Answer : Screen for antimicrobial or anticancer activity using assays like MIC (Minimum Inhibitory Concentration) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Compare results with structurally related furans, such as 2-imino-2,5-dihydrofurans, which exhibit N-substitution-dependent bioactivity. Use NMR-based metabolomics to track cellular uptake .

    Q. What mechanistic insights explain the stability of the thioether linkage under varying pH conditions?

    • Methodological Answer : Conduct kinetic studies under controlled pH (3–10) and monitor degradation via LC-MS. Thioethers are typically stable in neutral conditions but hydrolyze in acidic/basic environments. Compare with analogs like 2-methyl-5-(methylthio)furan, where sulfur-oxygen interactions mitigate instability .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-((2-Aminoethylthio)methyl)-5-((N,N-dimethylamino)methyl)furan
    Reactant of Route 2
    2-((2-Aminoethylthio)methyl)-5-((N,N-dimethylamino)methyl)furan

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